molecular formula C13H23FN2O2 B11765166 tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B11765166
M. Wt: 258.33 g/mol
InChI Key: RMLUGCZJYTXPOU-SVLLLCHKSA-N
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Description

tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[44]nonane-2-carboxylate is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic intermediate, which is then functionalized to introduce the amino and fluorine groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce de-fluorinated or modified spirocyclic compounds.

Scientific Research Applications

tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the amino and fluorine groups.

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with a different ring size and hydrochloride salt form.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate (21): Similar structure with an oxalate salt form.

Uniqueness

tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the amino and fluorine groups, which confer distinct chemical properties and potential biological activities. The spirocyclic structure also contributes to its rigidity and specificity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9?,10-,13-/m1/s1

InChI Key

RMLUGCZJYTXPOU-SVLLLCHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](C(C2)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Origin of Product

United States

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